molecular formula C26H32N2O4 B162013 Echitovenidine CAS No. 7222-35-7

Echitovenidine

Cat. No. B162013
CAS RN: 7222-35-7
M. Wt: 436.5 g/mol
InChI Key: JJCJKGZUGDPHMN-RURBMAKNSA-N
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Description

Echitovenidine is an alkaloid that can be isolated from Alstonia yunnanensis . It has been identified as an inhibitor of monoamine oxidase (MAO) .


Molecular Structure Analysis

The molecular formula of Echitovenidine is C26H32N2O4 . Its exact mass is 436.24 and its molecular weight is 436.552 .


Chemical Reactions Analysis

Echitovenidine is known to inhibit monoamine oxidase (MAO) .

Scientific Research Applications

  • Psychotherapeutic Potential : Echitovenidine has been found to exhibit monoamine oxidase inhibitor activity, both in vivo and in vitro, suggesting its potential use in the treatment of mental disorders. This activity rationalizes the traditional use of its source plant in Indian medicine for mental health purposes (Bhattacharya, Ray, & Guha, 1976).

  • Role in Biosynthesis of Medicinal Compounds : Research has shown that echitovenidine is a major O-acetylated monoterpenoid indole alkaloid (MIA) of Catharanthus roseus roots. The study of its biosynthesis is significant due to MIAs' use in cancer treatment and other medical applications. Echitovenidine's formation involves specific enzymatic pathways that are distinct from those forming other alkaloids, highlighting its unique role in the plant's chemical ecology (Williams, Qu, Simionescu, & De Luca, 2019).

  • Chemical Ecology Insights from Historical Plant Specimens : A study involving herbarium specimens of Echites umbellatus, a relative of Alstonia venenata, used high-performance liquid chromatography–mass spectrometry analysis to detect pyrrolizidine alkaloids and their N-oxides. This research contributes to understanding the phylogenetic distribution of these defensive secondary metabolites in the plant family Apocynaceae (Tasca, Smith, Burzynski, Sundberg, Lagalante, Livshultz, & Minbiole, 2018).

properties

IUPAC Name

methyl (1R,12R,19R)-12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJKGZUGDPHMN-RURBMAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992953
Record name Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echitovenidine

CAS RN

7222-35-7
Record name Echitovenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007222357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SK Bhattacharya, AB Ray, SR Guha - Pharmacological Research …, 1976 - Elsevier
Echitovenidine, the major fruit alkaloid of Alstonia venenata, showed monoamine oxidase inhibitor activity by both in vivo and in vitro tests. The experimental data may rationalise the …
Number of citations: 3 www.sciencedirect.com
B Das, K Biemann, A Chatterjee, AB Ray… - Tetrahedron …, 1966 - Elsevier
In continuation of our studies on the alkaloids’ of the bark of Alstonia venenata R. Br. we would now like to report the results of further investigation on this plant. From the fruits we have …
Number of citations: 14 www.sciencedirect.com
PL Majumder, BN Dinda - Phytochemistry, 1974 - Elsevier
… secured from the following chemical correlations with echitovenidine … This is also obtainable from echitovenidine … its identity with (-)-minovincinine obtained from echitovenidine …
Number of citations: 11 www.sciencedirect.com
B Gilbert - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
Publisher Summary Meloscine and related alkaloids represent a completely novel group, whereas aspidodasycarpine is a new variation of the akuammigine type. A significant advance …
Number of citations: 16 www.sciencedirect.com
MCS Tan, MSS Carranza, VC Linis, RS Malabed… - ACS …, 2019 - ACS Publications
The objective of this research was to find the possible pharmacognosy of the bark of the Philippine Alstonia macrophylla Wall. ex G.Don (AM). Gas chromatographic–mass spectral (GC–…
Number of citations: 10 pubs.acs.org
SK Bhattacharya, AB Ray, SC Dutta - Planta medica, 1975 - thieme-connect.com
… properties of alstovenine and venenatine, as re- ' vealed by this investigation, together with the monoamine oxidase inhibitor activity of another constituent of this plant, echitovenidine, …
Number of citations: 15 www.thieme-connect.com
S Kumar, B Singh, R Singh - Journal of Ethnopharmacology, 2022 - Elsevier
Ethnopharmacological relevance Catharanthus roseus (L.) G. Don is a well known medicinal plant belonging to family Apocynaceae that have been traditionally used as medicine since …
Number of citations: 47 www.sciencedirect.com
CDS Passos, C Simoes-Pires, A Henriques… - Studies in Natural …, 2014 - Elsevier
Alkaloids constitute a huge group of natural products, and some of them have been extensively studied for their activity on targets related to the central nervous system (CNS), especially …
Number of citations: 19 www.sciencedirect.com
AT Paul, G George, N Yadav, A Jeswani… - Bioactive Natural Products …, 2021 - Springer
Genus Alstonia is comprised of around 155 species throughout the world. Phytochemical screening of Alstonia genus has demonstrated the presence of diverse phytochemicals that …
Number of citations: 1 link.springer.com
AE Mohammed, ZH Abdul-Hameed, MO Alotaibi… - Molecules, 2021 - mdpi.com
By the end of the twentieth century, the interest in natural compounds as probable sources of drugs has declined and was replaced by other strategies such as molecular target-based …
Number of citations: 42 www.mdpi.com

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